2-(Cyclohexylamino)benzoic acid
Overview
Description
2-(Cyclohexylamino)benzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These are organic compounds containing a benzene ring attached to a carboxylic acid group.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the dihydroxylation of benzoic acid followed by various oxidative and rearrangement reactions to produce highly functionalized derivatives (Myers et al., 2001). Another method involves the condensation reaction between cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid in the presence of aromatic aldehyde, leading to compounds with cyclohexylamino groups (Marandi, 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been explored through X-ray crystallography and theoretical calculations, revealing detailed geometrical structures and vibrational frequencies. These studies highlight the importance of the cyclohexylamino group in stabilizing the molecular structure through intramolecular interactions (Fereyduni et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include carboxylation reactions catalyzed by cyclodextrin, leading to the formation of carboxylic acids from benzoic acid derivatives (Hirai & Mihori, 1992). Another example is the selective hydrogenation of benzoic acid to cyclohexane carboxylic acid over microwave-activated Ni/carbon catalysts (Lu et al., 2018).
Scientific Research Applications
Study of Mass Spectrum Characteristics : The mass spectrum of 2-(phenylamino)benzoic acid, a related compound, shows a base peak formed by the expulsion of H2O from the molecular ion. A mechanism for water loss involving COOH and NH functions followed by cyclization to form the molecular ion of acridone is proposed (Ramana & Srinivas, 1984).
Biological Properties in Drug Industry : Benzoic acid and its derivatives exhibit antifungal and antimicrobial properties, making them useful in the drug industry. The study of complex formation between alpha-cyclodextrin (a drug delivery system) and 2-(4-hydroxyphenylazo) benzoic acid in both aqueous environment and solid state form is crucial (Dikmen, 2021).
Increased Biosynthesis of Prostaglandin D2 in Human Skin : Benzoic acid is commonly used in cosmetics, foodstuffs, and drug preparations. Its application can induce cutaneous erythema, mediated by the increased biosynthesis of prostaglandin D2 in the skin (Downard, Roberts, & Morrow, 1995).
Metabolism by Bacteria : 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid is an intermediate in the bacterial conversion of benzoic acid to catechol. This involves a dioxygenase which is unstable in cell extracts, followed by the dehydrogenation and decarboxylation of dihydrodihydroxybenzoic acid to catechol (Reiner, 1971).
Uses as Preservatives and Additives : Benzoic acid and its derivatives are widely used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread use raises concerns about human exposure and potential health effects (del Olmo, Calzada, & Nuñez, 2017).
Crosslinking Reaction in Polymer Science : The reactivity of cycloaliphatic diepoxides with carboxyl-functionalized polymers was studied using cyclohexene oxide and benzoic/substituted benzoic acids. This research contributes to understanding the reaction mechanisms in polymer science (Soucek, Abu-Shanab, Anderson, & Wu, 1998).
Thermodynamic Study in Pharmaceutical Research : Benzoic acid serves as a model compound for drug substances in pharmaceutical research. Its phase behavior with water and organic solvents is crucial for process design in drug formulation (Reschke, Zherikova, Verevkin, & Held, 2016).
Role in Salicylic Acid Biosynthesis : Benzoic acid 2-hydroxylase (BA2H) catalyzes the biosynthesis of salicylic acid from benzoic acid, a process significant in plant biology and potentially in pharmaceuticals (León, Shulaev, Yalpani, Lawton, & Raskin, 1995).
properties
IUPAC Name |
2-(cyclohexylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXMFCCPQQJLCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600368 | |
Record name | 2-(Cyclohexylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylamino)benzoic acid | |
CAS RN |
10286-53-0 | |
Record name | 2-(Cyclohexylamino)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Cyclohexylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(CYCLOHEXYLAMINO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B519KGK87P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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